molecular formula C6H5BClFO2 B1371309 2-Chloro-5-fluorobenzeneboronic acid CAS No. 444666-39-1

2-Chloro-5-fluorobenzeneboronic acid

Cat. No.: B1371309
CAS No.: 444666-39-1
M. Wt: 174.37 g/mol
InChI Key: OVTZJDSREVDCTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of benzeneboronic acid, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzeneboronic acid typically involves the borylation of 2-chloro-5-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorobenzeneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Chloro-5-fluorobenzeneboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid with a palladium catalyst. The process begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by the transmetalation step where the boronic acid transfers its aryl group to the palladium complex. Finally, reductive elimination occurs, forming the desired biaryl product and regenerating the palladium catalyst .

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 2-Chlorophenylboronic acid
  • 5-Chloro-2-fluorophenylboronic acid

Comparison: 2-Chloro-5-fluorobenzeneboronic acid is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution can influence the electronic properties of the compound, making it more versatile in various synthetic applications compared to its mono-substituted counterparts. The combination of chlorine and fluorine can also enhance the reactivity and selectivity of the compound in cross-coupling reactions .

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZJDSREVDCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627318
Record name (2-Chloro-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444666-39-1
Record name (2-Chloro-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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